molecular formula C14H27Cl B14352519 4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene CAS No. 91485-42-6

4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene

Cat. No.: B14352519
CAS No.: 91485-42-6
M. Wt: 230.82 g/mol
InChI Key: SFFHQAQENJILEW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a non-4-ene backbone with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene can be achieved through several methods. One common approach involves the chloromethylation of a suitable precursor, such as 2,2,8,8-tetramethylnon-4-ene, using chloromethylating agents like chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent product formation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of alcohols, amines, or ethers.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene is unique due to its non-4-ene backbone with multiple methyl groups, which provides distinct steric and electronic properties compared to other chloromethyl compounds. These properties can influence its reactivity and applications in various chemical processes.

Properties

CAS No.

91485-42-6

Molecular Formula

C14H27Cl

Molecular Weight

230.82 g/mol

IUPAC Name

4-(chloromethyl)-2,2,8,8-tetramethylnon-4-ene

InChI

InChI=1S/C14H27Cl/c1-13(2,3)9-7-8-12(11-15)10-14(4,5)6/h8H,7,9-11H2,1-6H3

InChI Key

SFFHQAQENJILEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC=C(CC(C)(C)C)CCl

Origin of Product

United States

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